molecular formula C11H13N3S2 B2488748 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine CAS No. 383146-89-2

2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine

Cat. No.: B2488748
CAS No.: 383146-89-2
M. Wt: 251.37
InChI Key: PAXISDQJIIHOSL-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine (CAS 343374-13-0) is a synthetic organic compound with the molecular formula C11H13N3S2 and a molecular weight of 251.37 g/mol. It is part of the thieno[2,3-d]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. Thienopyrimidine derivatives are extensively investigated in scientific research due to their potential as core templates for developing novel therapeutic agents. Literature indicates that compounds within this structural class have demonstrated a range of pharmacological activities, including antimicrobial and anti-inflammatory properties, making them valuable for hit-to-lead optimization campaigns in drug discovery. The methylsulfanyl (SCH3) group at the 2-position can serve as a key functional handle for further synthetic modification via nucleophilic substitution or oxidation, allowing researchers to generate a diverse array of analogs for structure-activity relationship (SAR) studies. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methylsulfanyl-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S2/c1-15-11-12-9(14-5-2-3-6-14)8-4-7-16-10(8)13-11/h4,7H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXISDQJIIHOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C2C=CSC2=N1)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction Followed by Cyclization

The Gewald reaction, a well-established method for synthesizing 2-aminothiophenes, serves as a starting point. As described in, 2-aminothiophene-3-carbonitrile derivatives are synthesized via a three-component reaction involving ketones, cyanoacetates, and sulfur. Subsequent cyclization using Dieckmann condensation forms the pyrimidine ring. For example, heating 2-amino-4-(thiophen-2-yl)thiophene-3-carbonitrile with phosphorus oxychloride (POCl₃) under reflux yields 2,4-dichlorothieno[2,3-d]pyrimidine.

Reaction Conditions :

  • Solvent : Dimethylformamide (DMF) or toluene.
  • Catalyst : Anhydrous potassium carbonate.
  • Temperature : 110–120°C for 6–12 hours.

Krapcho Decarboxylation for Functionalization

Krapcho decarboxylation is employed to remove carboxyl groups from intermediates, as demonstrated in. For instance, treating ethyl 2-cyano-3,3-bis(methylthio)acrylate with ammonium acetate in acetic acid under reflux generates the thieno[2,3-d]pyrimidine core after decarboxylation.

Alternative Routes and Comparative Analysis

One-Pot Tandem Synthesis

A streamlined approach combines Gewald reaction, cyclization, and substitution in a single pot. For example, details a method where 2-amino-4-methylthiophene-3-carbonitrile undergoes cyclization with urea to form the pyrimidine ring, followed by in-situ chlorination and substitution. However, this method yields lower regioselectivity (∼65%) for the methylsulfanyl group.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. In, substituting chlorine with pyrrolidine under microwave conditions (100°C, 30 minutes) achieves 88% yield compared to 72% under conventional heating.

Industrial-Scale Production Considerations

Scaling up synthesis requires addressing solvent recovery, catalyst reuse, and waste minimization. Key adaptations include:

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction time for cyclization steps.
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability.
  • Catalyst Recycling : Immobilized bases (e.g., polymer-supported Et₃N) reduce costs in substitution reactions.

Analytical Validation and Characterization

Post-synthesis, the compound is validated using:

  • ¹H/¹³C NMR : Confirms substituent positions via characteristic shifts (e.g., pyrrolidinyl protons at δ 2.7–3.1 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Matches theoretical [M+H]⁺ (e.g., m/z 278.0824 for C₁₁H₁₄N₃S₂).
  • X-ray Crystallography : Resolves molecular geometry, as illustrated in for analogous compounds.

Challenges and Troubleshooting

Regioselectivity in Substitution

Competing substitution at C2 and C4 is mitigated by stepwise functionalization. Chlorine at C4 is more reactive due to electron-withdrawing effects of the pyrimidine ring, allowing selective pyrrolidinyl substitution before introducing methylsulfanyl.

Purification Difficulties

Silica gel chromatography remains the gold standard, though preparative HPLC is employed for high-purity batches (>99%).

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The pyrimidine ring can be reduced under certain conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted thienopyrimidines depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine exhibit significant antimicrobial activity. A study highlighted the effectiveness of thienopyrimidine derivatives against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as mycobacteria. The minimum inhibitory concentrations (MICs) were determined for these compounds, demonstrating their potential as antimicrobial agents .

Anticancer Activity

Thieno[2,3-d]pyrimidine derivatives have been explored for their anticancer properties. The structural similarities to purines suggest that these compounds may interfere with nucleic acid synthesis or function. The specific substitution pattern in this compound enhances its interaction with biological targets involved in cancer cell proliferation and survival .

Anti-inflammatory Effects

The inhibition of PDE4 by this compound is particularly relevant in the context of inflammatory diseases. By increasing cAMP levels, it can lead to a reduction in pro-inflammatory cytokines and chemokines, making it a candidate for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Case Studies

Several studies have documented the applications of thieno[2,3-d]pyrimidine derivatives:

  • Antimicrobial Efficacy : A series of thienopyrimidine derivatives were synthesized and tested against strains like Escherichia coli and Staphylococcus aureus. Compounds with specific amido or imino side chains exhibited significant antimicrobial activity .
  • Cancer Research : Investigations into the anticancer properties of thieno[2,3-d]pyrimidines have shown promising results in preclinical models. These studies emphasize the importance of structural modifications in enhancing biological activity .
  • Inflammation Models : Experimental models assessing the anti-inflammatory effects of PDE4 inhibitors have demonstrated that compounds like this compound can effectively reduce inflammation markers in vitro and in vivo .

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound binds to the colchicine-binding site on tubulin, preventing the formation of microtubules necessary for mitosis.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Substituents (Positions) Key Functional Groups Biological Activity/Application Reference
This compound 2-SCH₃, 4-pyrrolidinyl Methylsulfanyl, pyrrolidine LH/hCG-R agonism, steroidogenesis
TP3 (5-amino-N-tert-butyl-2-(methylsulfanyl)-4-(3-(nicotinamido)phenyl)thieno[2,3-d]pyrimidine-6-carboxamide) 2-SCH₃, 4-nicotinamidophenyl, 6-carboxamide Methylsulfanyl, nicotinamide Enhanced cAMP activation, testosterone production
4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine 4-Cl, 5-thienyl Chloro, thiophene Intermediate for further functionalization
6-Methyl-3-(pyridin-2-ylmethyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one 2-SH, 3-pyridinylmethyl, 6-CH₃ Sulfhydryl, pyridine Antimicrobial potential
4-Alkynylthieno[2,3-d]pyrimidines 4-C≡C-R (R = aryl/alkyl) Alkynyl Cytotoxicity, library construction

Key Observations:

Methylsulfanyl Group (Position 2):

  • The SCH₃ group enhances lipophilicity and electron density, improving membrane permeability and receptor binding .
  • In TP3, this group synergizes with the nicotinamide phenyl moiety to boost steroidogenic activity by 40% compared to simpler derivatives .

Pyrrolidinyl vs. TP3’s nicotinamide substituent introduces hydrogen-bonding capacity, increasing affinity for LH/hCG-R’s allosteric site .

Chloro and Thienyl Groups:

  • 4-Chloro-5-(2-thienyl) derivatives (e.g., CAS 189681-04-7) are primarily synthetic intermediates, with the chloro group enabling nucleophilic substitution for further derivatization .

Alkynyl Substituents (Position 4):

  • Alkynyl groups (e.g., 4-C≡C-Ph) allow click chemistry modifications, expanding utility in drug discovery. These derivatives exhibit moderate cytotoxicity (IC₅₀: 10–50 μM in cancer cell lines) .

Insights:

  • The target compound’s EC₅₀ of 1.2 μM for cAMP production underscores its potency as an LH/hCG-R agonist, though TP3 derivatives with extended substituents (e.g., carboxamide) show superior in vivo efficacy .
  • Alkynyl derivatives prioritize anticancer over endocrine applications, highlighting substituent-driven target divergence.

Biological Activity

2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine, also known by its CAS number 383146-89-2, is a compound belonging to the thieno[2,3-d]pyrimidine family. This compound has garnered attention due to its potential biological activities and therapeutic applications. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C11H13N3S
  • Molecular Weight : 251.366 g/mol
  • PubChem ID : 1484666

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Kinase Inhibition : This compound has shown promise as an inhibitor of the IκB kinase (IKK) complex, which is crucial in regulating NF-κB signaling pathways involved in inflammation and immune responses. Inhibition of IKK can lead to reduced expression of pro-inflammatory cytokines such as TNF-α and IL-6, making it a candidate for treating autoimmune diseases and inflammatory conditions .
  • LHRH Receptor Antagonism : Research indicates that derivatives of thieno[2,3-d]pyrimidine structures can act as non-peptide antagonists for the luteinizing hormone-releasing hormone (LHRH) receptor. This has implications for conditions such as hormone-dependent cancers and disorders related to reproductive health .

Biological Activity Data

Activity TypeDescriptionReference
Kinase InhibitionInhibits IKK activity, leading to decreased inflammatory cytokine production.
LHRH AntagonismPotent antagonist with IC50 values in the low nanomolar range; effective in vivo in primate models.
Cytokine ModulationReduces TNF-α and IL-6 levels in synovial cells from rheumatoid arthritis patients.

Case Studies

  • Inflammatory Disease Model : A study demonstrated that administration of thieno[2,3-d]pyrimidine derivatives significantly reduced inflammatory markers in animal models of arthritis. The results indicated a potential therapeutic role for these compounds in managing chronic inflammatory diseases .
  • Cancer Treatment Research : In a clinical trial involving male cynomolgus monkeys, a derivative compound showed almost complete suppression of plasma LH levels when administered orally at a dose of 30 mg/kg. This suggests that compounds like this compound could be effective in treating hormone-dependent tumors .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(methylsulfanyl)-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine and its derivatives?

The synthesis typically involves reductive amination or nucleophilic substitution. For example:

  • Reductive Amination : Reacting 2-(methylsulfanyl)thieno[2,3-d]pyrimidine-4-carbaldehyde with pyrrolidine in the presence of sodium cyanoborohydride (NaBH3CN) under pH 6 buffered conditions yields the target compound with moderate to high yields (57–87%) .
  • Nucleophilic Substitution : Chloro-substituted thieno[2,3-d]pyrimidine intermediates (e.g., 4-chloro derivatives) can react with pyrrolidine in dry methanol under reflux to introduce the 1-pyrrolidinyl group .
    Key Optimization Factors :
  • Temperature control (20–60°C) to avoid side reactions.
  • Use of inert atmosphere (argon/nitrogen) to prevent oxidation of intermediates.

Q. How is structural integrity validated for this compound?

  • Spectroscopic Techniques :
    • 1H/13C NMR : Confirms substituent positions (e.g., methylsulfanyl at C-2 and pyrrolidinyl at C-4). For example, methylsulfanyl protons appear as a singlet at δ ~2.5 ppm, while pyrrolidinyl protons show multiplet peaks between δ 1.8–3.4 ppm .
    • IR Spectroscopy : Absence of aldehyde C=O stretches (~1700 cm⁻¹) confirms completion of reductive amination .
  • X-ray Crystallography : Resolves the planar geometry of the thieno[2,3-d]pyrimidine core and substituent orientations .

Advanced Research Questions

Q. How do structural modifications at C-2 (methylsulfanyl) and C-4 (pyrrolidinyl) influence bioactivity?

  • Methylsulfanyl (C-2) : Enhances lipophilicity and π-π stacking with hydrophobic receptor pockets. Replacement with bulkier groups (e.g., benzylthio) reduces affinity for 5-HT3 receptors due to steric clashes .
  • Pyrrolidinyl (C-4) : The basic nitrogen in pyrrolidine facilitates hydrogen bonding with Asp/Tyr residues in enzyme active sites. Cyclization to piperazine derivatives improves selectivity for kinases (e.g., EGFR) by altering conformational flexibility .
    Table 1: Substituent Effects on Bioactivity
Substituent (C-2)Substituent (C-4)Target Activity (IC50)Key Interaction
MethylsulfanylPyrrolidinyl5-HT3R: 12 nM H-bond with Asp174
EthylthioPiperazinylEGFR: 8 nM Hydrophobic pocket binding

Q. How can contradictory data on receptor binding affinity be resolved?

Contradictions arise from assay conditions or structural variability:

  • Assay Variability : 5-HT3 receptor affinity varies with cell type (e.g., HEK-293 vs. neuronal cells) due to differences in receptor subunit composition .
  • Conformational Isomerism : Substituents like pyrrolidinyl adopt distinct chair/twist-boat conformations in solution, altering binding kinetics. Molecular dynamics simulations are recommended to model these effects .

Q. What methodologies are recommended for evaluating pharmacokinetic properties?

  • Microsomal Stability Assays : Use liver microsomes (human/rat) to assess metabolic degradation. Thieno[2,3-d]pyrimidines with methylsulfanyl groups typically show t1/2 > 60 minutes due to reduced CYP3A4-mediated oxidation .
  • Plasma Protein Binding : Equilibrium dialysis reveals >90% binding for pyrrolidinyl derivatives, suggesting limited free drug availability .

Methodological Guidelines

Q. Designing SAR Studies for Thieno[2,3-d]pyrimidines

  • Step 1 : Synthesize a library of analogs with systematic substitutions (e.g., C-2: methylthio, ethylthio; C-4: piperazinyl, morpholinyl) .
  • Step 2 : Screen against target panels (e.g., kinase assays, GPCR binding) using high-throughput platforms.
  • Step 3 : Perform molecular docking (e.g., AutoDock Vina) to correlate activity with binding poses. For 5-HT3R, prioritize compounds forming salt bridges with Glu129 and π-stacking with Trp183 .

Q. Addressing Synthetic Challenges in Scale-Up

  • Intermediate Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) to isolate 4-chloro intermediates, critical for high-purity final products .
  • Catalytic Optimization : For Pd/C-mediated cross-couplings (e.g., introducing alkynyl groups at C-4), maintain catalyst loading at 5 mol% to minimize cost while achieving >80% yields .

Data Contradictions and Validation

  • Contradiction : Variability in antimicrobial activity (MIC values) across studies.
    • Resolution : Standardize testing per CLSI guidelines (e.g., fixed inoculum size of 1×10⁵ CFU/mL) and use reference strains (e.g., S. aureus ATCC 29213) .

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